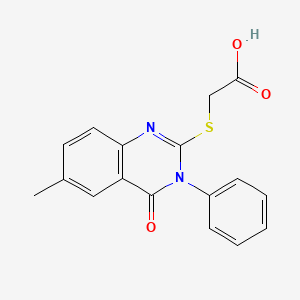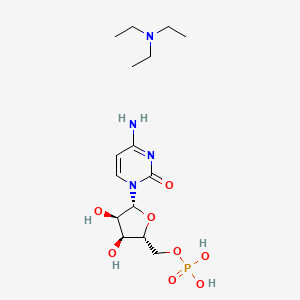
P-rCyd.TEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-rCyd.TEA, also known as P-ribosylcytosine triethylamine, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of ribosylcytosine, a nucleoside analog, and is often used in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-ribosylcytosine triethylamine typically involves the ribosylation of cytosine followed by the introduction of triethylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of P-ribosylcytosine triethylamine may involve large-scale chemical reactors where the reagents are mixed under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
P-ribosylcytosine triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons, leading to a decrease in oxidation state.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens and alkyl groups are typical substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
P-ribosylcytosine triethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and its potential as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which P-ribosylcytosine triethylamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways such as DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribosylcytosine: A nucleoside analog similar to P-ribosylcytosine triethylamine but without the triethylamine group.
Triethylamine: A common organic compound used in various chemical reactions.
Uniqueness
P-ribosylcytosine triethylamine is unique due to its combined structure, which includes both ribosylcytosine and triethylamine
Conclusion
P-ribosylcytosine triethylamine is a compound of significant interest in various scientific fields. Its unique chemical structure and properties make it a valuable reagent in chemical synthesis, biological research, and potential therapeutic applications. Further research is likely to uncover more about its mechanisms of action and broader applications in science and industry.
Propriétés
Formule moléculaire |
C15H29N4O8P |
|---|---|
Poids moléculaire |
424.39 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H14N3O8P.C6H15N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
JLWLNSFNPLBPAO-IAIGYFSYSA-N |
SMILES isomérique |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

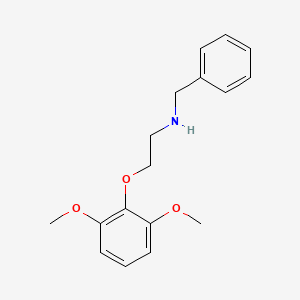
![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
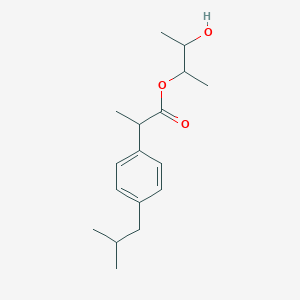
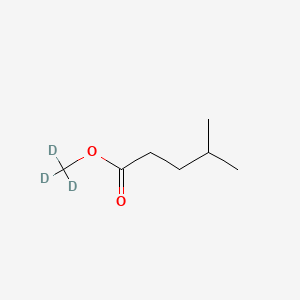
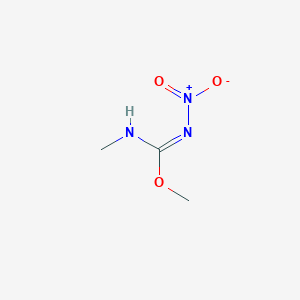
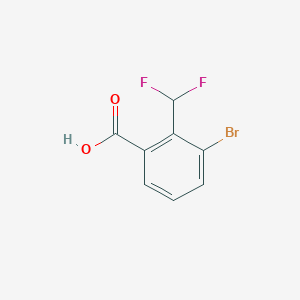
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
